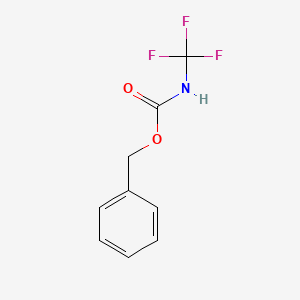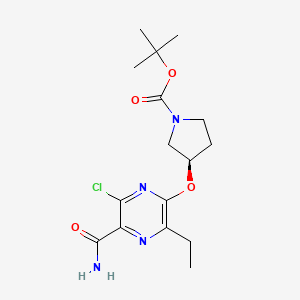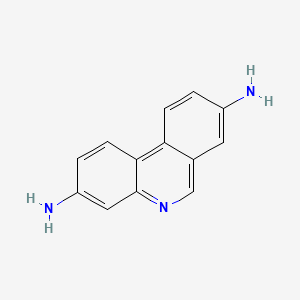
3,8-Phenanthridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Phenanthridinediamine, also known as 6-Phenyl-3,8-phenanthridinediamine, is an organic compound with the molecular formula C19H15N3. It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Phenanthridinediamine typically involves the reaction of phenanthridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 6-phenylphenanthridine with ammonia or primary amines in the presence of a catalyst. The reaction is usually carried out at elevated temperatures and may require the use of solvents such as chloroform, dichloromethane, or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Phenanthridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted phenanthridine compounds .
Applications De Recherche Scientifique
Chemistry: It is used in the synthesis of rigid polyamides and other polymers.
Biology: The compound has been investigated for its ability to bind to DNA, making it useful in studying DNA interactions and as a potential therapeutic agent.
Medicine: Research has shown that 3,8-Phenanthridinediamine possesses anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: It is used in the production of photonic and optical materials.
Mécanisme D'action
The mechanism of action of 3,8-Phenanthridinediamine involves its ability to bind to DNA through non-specific interactions along the DNA exterior. This binding can interfere with DNA replication and transcription processes, leading to its anti-tumor and anti-viral effects. The compound’s interaction with DNA is primarily driven by dispersion energy and molecular recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: The parent compound of 3,8-Phenanthridinediamine, known for its use in the synthesis of various derivatives.
Acridine: Another nitrogen-containing heterocyclic compound with similar DNA-binding properties.
Phenanthroline: A related compound used in coordination chemistry and as a ligand in metal complexes.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its binding affinity to DNA and its potential therapeutic properties. Its ability to form rigid polyamides also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
62895-36-7 |
|---|---|
Formule moléculaire |
C13H11N3 |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
phenanthridine-3,8-diamine |
InChI |
InChI=1S/C13H11N3/c14-9-1-3-11-8(5-9)7-16-13-6-10(15)2-4-12(11)13/h1-7H,14-15H2 |
Clé InChI |
VCMXTRFQUNHTFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C=CC(=CC3=NC=C2C=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


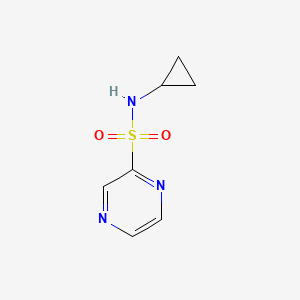

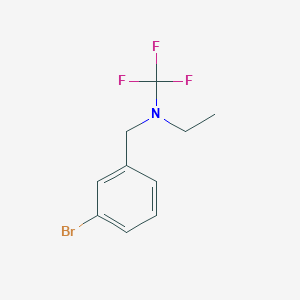
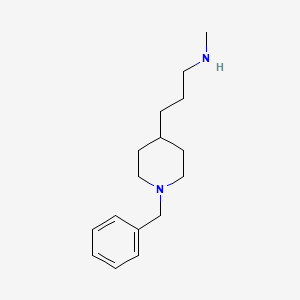
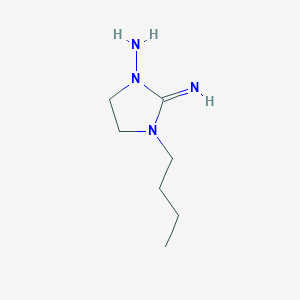
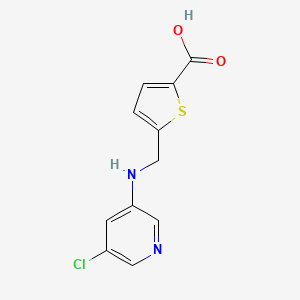
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
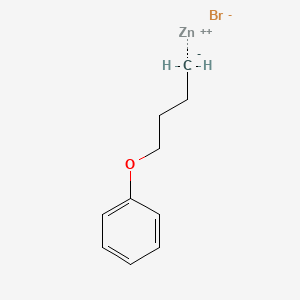
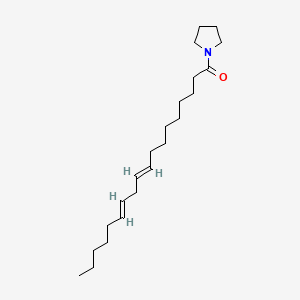
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
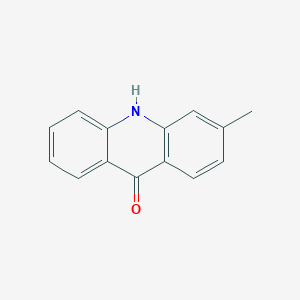
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
